![molecular formula C10H22O2Si B050337 Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) CAS No. 123169-69-7](/img/structure/B50337.png)
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), also known as TMS-EC, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a silane coupling agent, which means it is used to improve the bond between organic and inorganic materials. In recent years, TMS-EC has found applications in various fields, including nanotechnology, biomedicine, and material science.
Wirkmechanismus
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) acts as a coupling agent by forming covalent bonds between organic and inorganic materials. It contains a reactive silane group that can react with hydroxyl groups on the surface of inorganic materials, such as silica or glass. The organic end of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) can then react with organic materials, such as polymers or nanoparticles, forming a strong bond between the two materials.
Biochemical and Physiological Effects
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also biodegradable, making it a safe choice for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) in lab experiments include its ease of synthesis, low toxicity, and ability to improve the bond between organic and inorganic materials. However, Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has some limitations, including its sensitivity to moisture and its limited stability in solution. It also requires careful handling due to its flammable and reactive nature.
Zukünftige Richtungen
There are many potential future directions for research on Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). One area of interest is the development of new synthesis methods that can improve the yield and purity of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). Another area of interest is the exploration of new applications for Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), such as in energy storage or catalysis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), particularly in the context of biomedical applications.
Synthesemethoden
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) can be synthesized through a two-step process. In the first step, 1-ethoxy-2,3-dimethylcyclopropene is reacted with trimethylchlorosilane to form 1-ethoxy-2,3-dimethylcyclopropyltrimethylsilane. In the second step, this compound is reacted with water to yield Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). The synthesis method is simple and efficient, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has been extensively studied for its potential applications in various scientific fields. In nanotechnology, it has been used to improve the dispersion of nanoparticles in solvents and enhance the adhesion of nanoparticles to substrates. In biomedicine, Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has been used as a surface modifier to improve the biocompatibility of medical implants. In material science, it has been used to enhance the mechanical properties of composites.
Eigenschaften
CAS-Nummer |
123169-69-7 |
|---|---|
Produktname |
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) |
Molekularformel |
C10H22O2Si |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
(1-ethoxy-2,3-dimethylcyclopropyl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H22O2Si/c1-7-11-10(8(2)9(10)3)12-13(4,5)6/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
QKHYMNASIDGIAZ-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C1C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCOC1(C(C1C)C)O[Si](C)(C)C |
Synonyme |
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



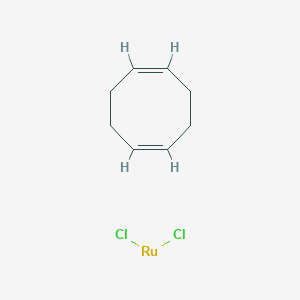

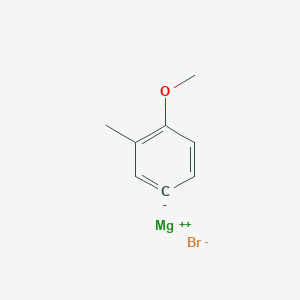
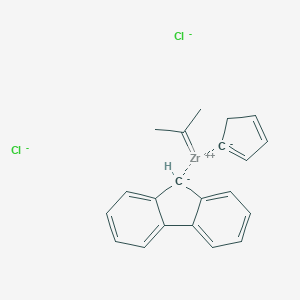
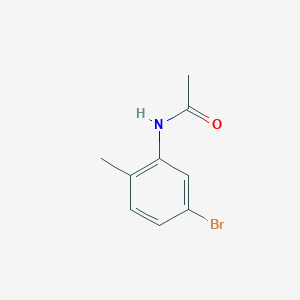
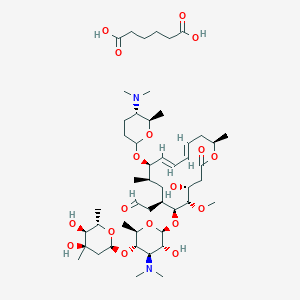
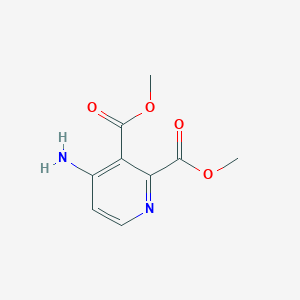



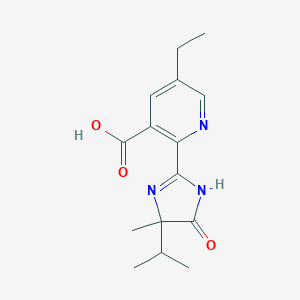

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)
